molecular formula C11H11F3O2 B1315727 Ethyl 2-(4-(trifluoromethyl)phenyl)acetate CAS No. 721-63-1

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

Cat. No.: B1315727
CAS No.: 721-63-1
M. Wt: 232.2 g/mol
InChI Key: BDVKGYOFECBKDX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C11H11F3O2. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to altered metabolic pathways and changes in the levels of various metabolites.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . This modulation occurs through the activation or inhibition of specific transcription factors, leading to changes in the production of proteins that regulate these processes. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active sites of certain enzymes, leading to their inhibition . This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including liver and kidney damage, as well as disruptions in normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the metabolism of xenobiotics and endogenous compounds . For example, it can be metabolized by cytochrome P450 enzymes to form various metabolites, which may have different biological activities. The presence of the trifluoromethyl group can influence the compound’s metabolic stability and the rate at which it is metabolized. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins that facilitate its transport to different cellular compartments. This localization can affect the compound’s activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound’s localization can impact its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl bromide with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 2-(3-(trifluoromethyl)phenyl)acetate
  • Ethyl 2-(2-(trifluoromethyl)phenyl)acetate

Uniqueness

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning significantly influences its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKGYOFECBKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556379
Record name Ethyl [4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-63-1
Record name Ethyl [4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-(Trifluoromethyl)phenyl)acetic acid (5.0 g, 24.49 mmol) was dissolved in ethanol (100 mL). Concentrated sulfuric acid (1 mL) was added, and the mixture was refluxed overnight. After cooling to room temperature, the reaction mixture was concentrated and diluted with diethyl ether. The organic solvent solution was then extracted with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was then dried with magnesium sulfate, filtered, and concentrated to obtain the title compound. MS (DCI+) m/z 250 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
Quantity
1 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of (trifluoro-p-tolyl)-acetic acid (19.85 g, 97.2 mmol) in EtOH (200 mL) was treated with H2SO4, 36N (16.4 mL, 194 mmol). The reaction was heated at reflux. After 48 hours, the reaction was cooled to 23° C., diluted with EtOAc (750 mL), washed with saturated NaHCO3 solution (2×400 mL) and brine (400 mL), dried over MgSO4, and concentrated in vacuo affording 20.98 g of ethyl 2-(4-(trifluoromethyl)phenyl)acetate.
Quantity
19.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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